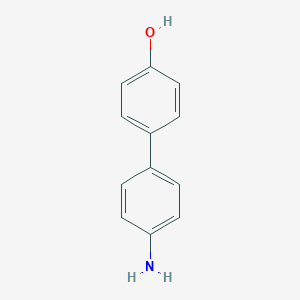

4-Amino-4'-hydroxybiphenyl

説明

Historical Context of Biphenyl (B1667301) Chemistry and Significance of Substituted Biphenyls

The journey into the chemistry of biphenyl derivatives dates back over a century and a half, with early explorations into the synthesis of these carbon-carbon linked aromatic structures. rsc.org Initially, biphenyl itself was recognized as a component of coal tar, crude oil, and natural gas. wikipedia.org However, its utility expanded significantly with the development of methods to introduce various functional groups onto the biphenyl core, leading to what are known as substituted biphenyls. ontosight.aiarabjchem.org

One of the earliest and most well-known applications of substituted biphenyls was in the form of polychlorinated biphenyls (PCBs). wikipedia.orgarabjchem.org These compounds were widely used as cooling and insulating fluids due to their stability. wikipedia.orgnih.gov However, growing environmental and health concerns led to a shift in research focus towards other derivatives. nih.govmarketresearch.com

The true significance of substituted biphenyls lies in their ability to serve as versatile building blocks in organic synthesis. rsc.orgarabjchem.org The introduction of different functional groups onto the biphenyl rings dramatically alters the molecule's physical and chemical properties, including its solubility, stability, reactivity, and, most importantly, its biological activity. ontosight.ai This has paved the way for the creation of a vast array of compounds with a wide spectrum of applications. arabjchem.orgijsdr.org

Several key synthetic methodologies have been instrumental in the advancement of biphenyl chemistry. These include:

Ullmann Reaction: A classic method involving the copper-catalyzed coupling of aryl halides. rsc.orgwikipedia.org

Suzuki-Miyaura Coupling: A highly effective and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.orgwikipedia.org

Stille Coupling: A versatile cross-coupling reaction that utilizes organotin compounds. rsc.org

Wurtz-Fittig Reaction: An early method for forming carbon-carbon bonds by reacting aryl halides with sodium. rsc.org

These and other synthetic advancements have enabled chemists to design and construct complex substituted biphenyls with tailored properties for specific applications. rsc.org

Rationale for Focused Research on 4-Amino-4'-hydroxybiphenyl

The specific compound this compound has attracted considerable research interest due to the presence of two key functional groups: an amino group (-NH2) and a hydroxyl group (-OH) at opposite ends of the biphenyl structure. umich.edunih.gov This unique arrangement of electron-donating and electron-withdrawing/donating groups imparts specific properties that make it a valuable subject of study.

The rationale for focused research on this particular derivative includes:

Intermediate in Synthesis: The amino and hydroxyl groups provide reactive sites for further chemical modifications, making this compound a crucial intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. umich.eduontosight.ai

Biological Activity: The presence of both amino and hydroxyl functionalities on a biphenyl scaffold is a common feature in molecules exhibiting biological activity. ijsdr.orgpnlee.co.uk Research has explored its potential in various contexts, including its role as a metabolite of other compounds and its own intrinsic biological effects. pnlee.co.uknih.gov For instance, it has been investigated in the context of its formation in vivo and its potential carcinogenic properties. pnlee.co.ukoup.com

Material Science Applications: The structure of this compound, with its potential for hydrogen bonding and extended π-conjugation, makes it a candidate for the development of novel materials. ontosight.ai Substituted biphenyls, in general, are explored for their use in liquid crystals and organic light-emitting diodes (OLEDs). wikipedia.orgroyalsocietypublishing.org

Overview of Key Research Areas for Biphenyl Compounds

The versatility of the biphenyl scaffold has led to its investigation across a multitude of research areas. The ability to introduce a wide range of substituents allows for the fine-tuning of properties to suit specific applications. ontosight.aiarabjchem.org

Key Research Areas for Biphenyl Compounds

| Research Area | Description | Key Applications |

| Pharmaceuticals | The biphenyl moiety is a common structural feature in many biologically active compounds and approved drugs. rsc.orgwikipedia.org Research focuses on synthesizing new derivatives with improved therapeutic properties for a wide range of diseases. ijsdr.org | Anti-inflammatory drugs, antihypertensive agents, anticancer agents, antifungal agents, and antidiabetic drugs. rsc.orgasianpubs.org |

| Materials Science | The rigid structure and potential for π-conjugation in biphenyl derivatives make them suitable for developing advanced materials. rsc.orgontosight.ai | Liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and high-performance polymers. wikipedia.orgroyalsocietypublishing.org |

| Agrochemicals | Biphenyl derivatives are used as key intermediates in the production of herbicides and fungicides. wikipedia.orgmarketresearch.com | Crop protection products. wikipedia.org |

| Organic Synthesis | Substituted biphenyls serve as versatile building blocks for the construction of more complex organic molecules. rsc.orgarabjchem.org | Synthesis of natural products, chiral ligands for asymmetric catalysis, and other fine chemicals. wikipedia.orgarabjchem.org |

The ongoing exploration of biphenyl chemistry continues to yield novel compounds with significant potential across these and other emerging fields. The ability to precisely modify the biphenyl core ensures its continued relevance in both fundamental and applied chemical research. rsc.org

Structure

3D Structure

特性

IUPAC Name |

4-(4-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZZAFQKXTFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036832 | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-79-1 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-HYDROXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP96PV8E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Computational Analyses of 4 Amino 4 Hydroxybiphenyl

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-Amino-4'-hydroxybiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. For instance, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons can be observed as a multiplet in the range of δ 7.15-7.19 ppm. semanticscholar.org The exact chemical shifts and coupling patterns depend on the solvent and the specific spectrometer frequency used.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Aromatic carbons generally resonate in the region of δ 110-160 ppm. For substituted biphenyl (B1667301) compounds, the chemical shifts of the quaternary carbons and the carbons bearing substituents are particularly informative for structure confirmation. rsc.org

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | 7.15-7.19 | m | semanticscholar.org |

| ¹³C | 111.0-156.4 | - | rsc.org |

Note: Specific peak assignments for this compound require detailed 2D NMR experiments, and the provided data for related structures serves as a general reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H) and hydroxyl (O-H) groups, as well as for the aromatic rings. For similar aromatic compounds, N-H stretching vibrations are typically observed in the range of 3230–3469 cm⁻¹, and the C=O stretching of an amide, if present, would appear around 1633 cm⁻¹. mdpi.com Aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS, HR-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₁NO), the expected monoisotopic mass is approximately 185.084 Da. uni.lu High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, confirming the elemental composition. researchgate.net The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 186.09134 | 138.3 | uni.lu |

| [M+Na]⁺ | 208.07328 | 146.5 | uni.lu |

| [M-H]⁻ | 184.07678 | 143.9 | uni.lu |

| [M]⁺ | 185.08351 | 135.4 | uni.lu |

Fluorescence Spectroscopy

Fluorescence spectroscopy investigates the electronic excited states of molecules. Coumarin (B35378) derivatives, which share some structural similarities with biphenyl systems, are known for their fluorescent properties, with emission wavelengths often dependent on the solvent polarity and the nature of substituents. acgpubs.org Electron-donating groups, such as the amino and hydroxyl groups in this compound, can influence the fluorescence quantum yield and emission maxima. Studies on similar hydroxybiphenyl compounds show that their fluorescence spectra can be affected by the surrounding environment. core.ac.ukresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. e3s-conferences.org This technique is particularly useful for studying chiral molecules and their conformations. univr.it While this compound itself is achiral, CD spectroscopy could be employed to study its interactions with chiral environments, such as proteins or nucleic acids, to probe binding and induced chirality. e3s-conferences.orgunivr.it The near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acids and can provide information about the tertiary structure of proteins upon ligand binding. univr.it

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the electronic structure, properties, and reactivity of molecules. mdpi.comjournalirjpac.com For instance, DFT calculations can be used to predict optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. mdpi.comresearchgate.net

Computational studies on related systems have been used to investigate reaction mechanisms, binding energies of molecular complexes, and electronic properties like HOMO-LUMO energy gaps. journalirjpac.com For example, in a study of a different amino-substituted compound, DFT at the B3LYP/6-311G(d,p) level was used to calculate electronic and geometric properties, showing good correlation with experimental ¹H-NMR data. mdpi.com Such computational approaches could be applied to this compound to predict its chemical behavior and spectroscopic properties with a high degree of accuracy. unipd.it

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govtandfonline.com It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics. nih.govtandfonline.com For complex organic molecules, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, provide a balance of accuracy and computational efficiency. frontiersin.orgtandfonline.com These calculations are foundational for understanding the molecule's behavior, from its stability to its interaction with other molecules. tandfonline.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govwuxiapptec.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. nih.govirjweb.com This indicates that charge transfer can readily occur within the molecule. nih.govresearchgate.net For instance, in studies of related aromatic compounds, a small energy gap is directly linked to the molecule's potential bioactivity. nih.govirjweb.com The analysis of HOMO and LUMO energy can, therefore, be used to predict the regions of a molecule that are likely to be involved in chemical reactions. wuxiapptec.com

Table 1: Key Concepts in Molecular Orbital Analysis

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capability of a molecule. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability of a molecule. irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govwuxiapptec.com |

DFT calculations provide detailed information about the electronic structure, which in turn predicts the molecule's reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies. irjweb.com These parameters help in classifying molecules and predicting their behavior in chemical reactions. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.govresearchgate.net MEP maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a molecule like this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as sites for electrophilic attack and hydrogen bonding. nih.govresearchgate.net

In related studies on 4-aminobiphenyl (B23562) derivatives, frontier orbital energies (EHOMO and ELUMO) have been successfully used in correlations with mutagenicity, demonstrating a link between electronic structure and biological activity. umich.edu

The surrounding solvent can significantly influence a molecule's electronic properties and behavior. Computational models like the Polarizable Continuum Model (PCM) can be used within DFT calculations to simulate the effects of different solvents. frontiersin.org These studies often reveal that properties like absorption and emission spectra can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. frontiersin.org For donor-acceptor substituted biphenyl derivatives, an increase in solvent polarity can stabilize charge-transfer excited states, affecting the molecule's photophysical properties. frontiersin.org While simple models can predict general trends, more advanced methods may be required to accurately reproduce the complex interactions between the solute and solvent molecules. frontiersin.org

Molecular Docking Studies and Binding Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.govsemanticscholar.org

The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "docking score," which represents the binding affinity. imist.ma A lower docking energy generally indicates a more stable and likely interaction. semanticscholar.org Studies on related hydroxybiphenyl compounds have shown that they can fit into the active site of enzymes like peroxidase, forming hydrogen bonds between their hydroxyl groups and key amino acid residues in the enzyme's active site, such as Arginine (Arg) and Glutamic acid (Glu). semanticscholar.org Such interactions are crucial for the molecule's inhibitory activity. semanticscholar.org Docking simulations can thus elucidate the specific amino acids involved in the binding and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govsemanticscholar.org

Table 2: Example of Molecular Docking Results for 4-Hydroxybiphenyl with Peroxidase

| Ligand | Docking Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Formation |

|---|---|---|---|

| 4-Hydroxybiphenyl | Low (indicates high affinity) | Arg52, Pro154, Asn158, Glu190, Gly191 | Yes, between OH group and active site |

Data synthesized from a study on phenol (B47542) derivatives. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. umich.eduacs.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For a series of 4-aminobiphenyl derivatives, QSAR studies have successfully correlated their mutagenic activity in Salmonella strains with various physicochemical parameters. umich.edu These parameters include:

Electronic Effects: Represented by Hammett σ+ values, which quantify the electron-donating or electron-withdrawing ability of substituents. A strong correlation was found between increasing mutagenicity and the electron-withdrawing capacity of the substituent at the 4'-position. umich.edu

Hydrophobicity: The partition coefficient (log P) is used to measure a molecule's lipophilicity. For 4-aminobiphenyls, mutagenicity was also found to correlate with hydrophobicity. umich.edu

Frontier Orbital Energies: ELUMO and EHOMO values, calculated using computational methods, have also been used in QSAR models for aromatic amines. umich.edu

These studies show that the biological activity of 4-aminobiphenyl derivatives is a multifactorial property, with structure-activity correlations being substantially improved when both electronic and hydrophobicity parameters are included in the model. umich.edu

Molecular Dynamics Simulations (Potential for Future Research)

Molecular Dynamics (MD) is a powerful computational method for analyzing the physical movements of atoms and molecules over time. bonvinlab.org Unlike static docking, MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes, the stability of interactions, and the role of solvent molecules. nih.gov

While specific MD studies on this compound are not prominent, this technique holds significant potential for future research. For instance, if molecular docking suggests a stable binding of this compound to a specific enzyme, MD simulations could be employed to:

Assess the stability of the predicted binding pose over a period of nanoseconds to microseconds. nih.gov

Investigate how the protein's structure changes upon ligand binding.

Calculate the binding free energy more accurately by sampling numerous conformations of the complex.

Understand the influence of water molecules and ions on the binding event. bonvinlab.orgnih.gov

Coarse-grained MD simulations, in particular, allow for the modeling of larger systems over longer timescales, providing insights into the molecular organization of nanoparticles or the interaction of small molecules with lipid membranes. nih.gov The application of MD simulations could therefore provide a deeper, more realistic understanding of the molecular mechanisms underlying the biological activity of this compound.

Reactivity and Reaction Mechanisms of 4 Amino 4 Hydroxybiphenyl

General Reactivity of Biphenyl (B1667301) Systems

The reactivity of 4-Amino-4'-hydroxybiphenyl is fundamentally rooted in the nature of its biphenyl core. Biphenyl systems, consisting of two connected benzene (B151609) rings, exhibit chemical behaviors that are similar to benzene, yet with distinct characteristics due to the electronic interactions between the rings. rsc.org

Electrophilic Aromatic Substitution Reactions

Biphenyls readily undergo electrophilic aromatic substitution (EAS), a cornerstone reaction in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. pearson.compearson.com The phenyl group acts as an electron-donating group through resonance, thereby activating the adjacent ring and making it more susceptible to electrophilic attack than benzene. pearson.comquora.com This activation directs incoming electrophiles to the ortho and para positions. pearson.com

In the case of this compound, the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups significantly influences the regioselectivity of EAS reactions. Both groups are powerful ortho, para-directors, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. The interplay between these two groups on separate rings dictates the preferred sites of substitution.

Studies on the nitration of biphenyl have shown that the reaction proceeds via the nitronium ion as the electrophile, with substitution occurring at both the 2- and 4-positions. rsc.org For this compound, the activating effects of the amino and hydroxyl groups would further enhance the rate of EAS reactions compared to unsubstituted biphenyl. The precise location of substitution will depend on the reaction conditions and the nature of the electrophile, with potential for substitution on either ring.

Functionalization Strategies for Biphenyls

The functionalization of biphenyls is crucial for their application in various fields, including pharmaceuticals and materials science. rsc.orgbohrium.com A variety of methods have been developed to introduce new functional groups onto the biphenyl scaffold. These strategies often involve metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, which are instrumental in creating the biphenyl core itself. mdpi.comwikipedia.org

Recent advancements have focused on direct C-H functionalization, which offers a more atom-economical approach to modifying the biphenyl structure. escholarship.orgacs.orgacs.org These methods often employ directing groups to achieve site-selective activation of specific C-H bonds. For instance, nitrile groups have been used to direct meta-C-H olefination, acetoxylation, and iodination of biphenyl derivatives. escholarship.org While these specific examples may not directly apply to the functional groups in this compound, they highlight the ongoing development of sophisticated methods to control reactivity in biphenyl systems.

Reactions Involving Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound are key centers of reactivity, undergoing a variety of transformations that are central to its biological and chemical properties.

N-Hydroxylation and Subsequent Reactions

A critical metabolic pathway for 4-aminobiphenyl (B23562) and its derivatives is N-hydroxylation, an enzymatic process that converts the amino group to a hydroxylamino group. nih.govnih.govscispace.com This reaction is often mediated by cytochrome P450 enzymes, with studies identifying CYP2E1 as a major enzyme in the N-hydroxylation of 4-aminobiphenyl. nih.gov The resulting N-hydroxy metabolite is a key intermediate that can lead to further reactions. pnlee.co.uk

Following N-hydroxylation, the hydroxylamine (B1172632) can undergo further transformations that are implicated in its biological activity. umich.edu These subsequent reactions can include the formation of DNA adducts, which is a critical step in the initiation of carcinogenesis. nih.gov

Ester Formation (O-acetylation, O-sulfonation)

The hydroxyl group of this compound, as well as the N-hydroxy metabolite, can undergo esterification reactions. O-acetylation and O-sulfonation are particularly important in the metabolic activation of aromatic amines. umich.edu These reactions involve the transfer of an acetyl group or a sulfonyl group to the hydroxyl moiety, respectively.

The formation of these esters can significantly alter the reactivity of the molecule. For instance, the O-acetylated or O-sulfonated N-hydroxy derivatives are often more reactive and can lead to the formation of highly reactive nitrenium ions upon cleavage of the N-O bond. umich.edu These nitrenium ions are potent electrophiles that can readily react with nucleophilic sites in cellular macromolecules like DNA.

Photochemical Reactions and Mechanisms

The photochemical behavior of biphenyl derivatives, including those with hydroxyl and amino groups, has been an area of active research. irb.hrresearchgate.net Upon absorption of light, these molecules can be promoted to an excited state, leading to a variety of photochemical reactions.

For hydroxybiphenyl derivatives, photochemical excitation can lead to processes such as excited-state intramolecular proton transfer (ESIPT) or excited-state proton transfer (ESPT) to the solvent. researchgate.net In aqueous media, excitation of 4-phenylphenol (B51918) derivatives can result in solvent-assisted deprotonation of the phenol (B47542) and subsequent reactions. irb.hr

The presence of an amino group can also significantly influence the photochemical pathways. Studies on aminobiphenyl isomers have shown that they can undergo distinct photochemical reactions involving proton transfer. researchgate.net For instance, some isomers undergo facile photoprotonation at a carbon atom via ESIPT, while others may undergo water-assisted ESPT or photoredox reactions. researchgate.net The specific photochemical reactions of this compound would likely involve a complex interplay of these processes, influenced by both the hydroxyl and amino substituents.

Photolysis in Aqueous Solutions

The photochemical behavior of biphenyl derivatives in aqueous environments is a subject of significant interest due to its environmental implications. In aqueous media, photochemical excitation of hydroxybiphenyl derivatives can lead to solvent-assisted deprotonation of the phenolic hydroxyl group. scispace.com This process, coupled with protonation and subsequent dehydration, can lead to the formation of quinone methide intermediates. scispace.com For halogenated derivatives like 4'-chloro-2-hydroxybiphenyl, photolysis in aqueous acetonitrile (B52724) solutions has been shown to proceed through distinct pathways. researchgate.net While excited-state intramolecular proton transfer (ESIPT) is observed in acetonitrile, the presence of water promotes a dehydrochlorination process. researchgate.net This suggests that the photolytic fate of this compound in aqueous solutions could involve complex, solvent-dependent reaction pathways.

Biradical Intermediates and Hydrogen Atom Transfer (HAT)

The formation of biradical intermediates is a key feature of the photochemistry of some biphenyl derivatives. In the case of 4'-chloro-2-hydroxybiphenyl, the elimination of HCl leads to a biradical intermediate. researchgate.net This intermediate possesses spin density at both the phenyl 4'-carbon and the phenoxyl oxygen. researchgate.net The radical site on the phenyl ring is poised for a hydrogen atom transfer (HAT) process, while the phenoxyl radical can undergo subsequent reactions. researchgate.net The generation of carbon-centered radicals via energy transfer catalysis has become a significant strategy in synthetic chemistry, allowing for the activation of C-H bonds through HAT processes. nih.gov These processes can be initiated by triplet excited species, leading to a variety of chemical transformations. nih.gov

Enzymatic Reactivity

Enzymes play a crucial role in the metabolism and transformation of xenobiotic compounds, including this compound. Peroxidases and tyrosinases are particularly relevant in the context of its enzymatic reactivity.

Peroxidase-Catalyzed Oxidation

Peroxidases, such as horseradish peroxidase (HRP), are known to catalyze the oxidation of a wide range of phenolic and aromatic amine compounds. lp.edu.ua The oxidation of 4-aminobiphenyl (4-ABP), a related compound, by HRP proceeds via a one-electron oxidation mechanism, resulting in the formation of a free radical. nih.gov This radical can then undergo several reactions, including dimerization to form azobis(biphenyl) or conjugation with glutathione. nih.gov Similarly, 4-hydroxybiphenyl is a substrate for peroxidases, undergoing oxidation through radical formation, which can then lead to the formation of oligomeric structures. semanticscholar.orgmdpi.com The peroxidase-catalyzed oxidation of phenols is a cyclic reaction involving the formation of HRP I and HRP II intermediates. lp.edu.ua

The following table summarizes the products of peroxidase-catalyzed oxidation of related compounds:

| Substrate | Enzyme | Key Products/Intermediates |

|---|---|---|

| 4-Aminobiphenyl (4-ABP) | Horseradish Peroxidase (HRP) | 4-ABP free radical, 4,4'-azobis(biphenyl), Glutathione conjugates |

Tyrosinase-Mediated Hydroxylation

Tyrosinase is a copper-containing enzyme that catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). nih.gov While direct studies on this compound are limited, the behavior of other phenolic compounds provides a model for its potential interaction with tyrosinase. For example, 4-hexylresorcinol is hydroxylated by tyrosinase to an o-diphenol, which is then oxidized to an o-quinone. nih.gov Similarly, derivatives of 4-hydroxybenzaldehyde (B117250) have been shown to be inhibitors of tyrosinase, indicating interaction with the enzyme's active site. nih.gov Given its phenolic hydroxyl group, this compound could potentially serve as a substrate for tyrosinase, undergoing hydroxylation to introduce an additional hydroxyl group onto the phenolic ring.

Transition-Metal-Catalyzed and Transition-Metal-Free Coupling Reactions

The amino and hydroxyl functional groups, along with the biphenyl structure of this compound, make it a potential candidate for various coupling reactions, which are fundamental in the synthesis of more complex molecules. These reactions can be broadly categorized into those that require a transition-metal catalyst and those that can proceed without one.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig have become indispensable in organic synthesis. eie.gr These reactions typically involve an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov For a molecule like this compound, the amino and hydroxyl groups could potentially be involved in C-N and C-O coupling reactions, respectively. Furthermore, the biphenyl rings can be further functionalized through C-H activation or by converting one of the existing functional groups into a suitable coupling partner, such as a halide or boronic acid. The use of palladium, nickel, copper, and iron catalysts is widespread in these transformations. researchgate.net

In recent years, transition-metal-free coupling reactions have gained significant attention as a more sustainable alternative. cas.cnpreprints.org These reactions often proceed through radical or ionic pathways. acs.org Base-promoted homolytic aromatic substitution (HAS) is one such pathway, where an aryl radical is generated and adds to an arene. cas.cnacs.org For this compound, the presence of the electron-donating amino and hydroxyl groups could influence the reactivity of the aromatic rings in such transformations. Other metal-free methods include oxidative cross-coupling reactions mediated by reagents like CBr4. rsc.org

The following table provides a general comparison of these two types of coupling reactions:

| Reaction Type | Catalyst/Promoter | General Mechanism | Potential Application for this compound |

|---|---|---|---|

| Transition-Metal-Catalyzed Coupling | Pd, Ni, Cu, Fe complexes | Oxidative addition, transmetalation, reductive elimination | C-N coupling of the amino group, C-O coupling of the hydroxyl group, further functionalization of the biphenyl rings |

Applications and Advanced Materials Science Research Incorporating Biphenyl Scaffolds

Biphenyl (B1667301) Derivatives in Advanced Materials

Biphenyl derivatives serve as crucial building blocks in materials science, contributing to the development of organic electronics, liquid crystals, and high-performance polymers. ontosight.aiarabjchem.org The biaryl axis of biphenyl provides a semi-rigid core that can be systematically functionalized to tune material properties for specific applications. arabjchem.org

Organic Light-Emitting Diodes (OLEDs)

The biphenyl framework is integral to the design of host materials for phosphorescent OLEDs, particularly for blue emitters which are critical for full-color displays and white lighting. A key challenge is developing host materials with high triplet energy to efficiently confine the energy of the blue-emitting dopants. Carbazole-biphenyl derivatives, such as 4,4′-bis(9-carbazolyl)-1,1′-biphenyl (CBP), are widely used, though CBP's triplet energy is insufficient for hosting high-energy blue emitters. oup.com

To overcome this, researchers have synthesized novel biphenyl derivatives. For instance, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which conjugates electron-transporting triazole moieties onto a hole-transporting biphenyl core, serves as a wide bandgap (4.0 eV) and high-triplet-energy host. acs.org This design enables efficient energy transfer and balanced charge transport within the emissive layer. oup.comacs.org OLEDs using BTBP as a host for blue phosphorescent emitters have demonstrated high efficiency. acs.org The precursor, 4-Hydroxy-4'-nitrobiphenyl, has also been studied for its potential to enhance the efficiency and stability of light-emitting layers in OLEDs due to its favorable electronic properties.

Table 1: Performance of a Blue Phosphorescent OLED Using a Biphenyl-Core Host Material

| Host Material | Emitter | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |

| BTBP | FIrpic | 65.9 | 62.8 |

Source: acs.org

Liquid Crystals and Mesomorphic Properties

The rigid, rod-like structure of the biphenyl unit is a classic mesogen, a molecule that can form liquid crystal phases under certain conditions. arabjchem.org The compound 4-Amino-4'-hydroxybiphenyl itself is known to exhibit a liquid crystalline phase. nih.gov

Derivatives such as 4-cyano-4'-hydroxybiphenyl (B10760) are thermotropic liquid crystals, meaning they enter a liquid crystal state upon heating. rsc.orgsmolecule.com These materials are crucial for display technologies like LCDs. rsc.orgsmolecule.com Research has focused on grafting these biphenyl mesogens onto other structures to create novel materials. For example, 4-cyano-4'-hydroxybiphenyl has been attached to cellulose (B213188) nanocrystals, resulting in a functionalized material that self-assembles into ordered, smectic mesophases. rsc.org

Furthermore, push-pull type biphenyl derivatives, which incorporate electron-donating (e.g., alkylamino) and electron-accepting (e.g., cyano) groups, have been synthesized as luminescent liquid crystals. tandfonline.com These materials are of interest for optoelectronic applications, including light-emitting switches, due to their ability to combine fluid, anisotropic properties with fluorescence. tandfonline.com

Polymers and Polybenzoxazoles

This compound and its isomers are key monomers in the synthesis of high-performance polymers, most notably polybenzoxazoles (PBOs). researchgate.netresearchgate.net PBOs are a class of rigid-rod heterocyclic polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for microelectronic and aerospace applications. researchgate.netresearchgate.netdtic.mil

The synthesis of PBOs often involves the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives. researchgate.netnasa.gov Specifically, a precursor such as bis(3-hydroxy-4-amino)biphenyl (p-HAB) can be reacted with terephthalic acid derivatives to form a polyhydroxyamide (PHA) precursor. researchgate.net This PHA is then thermally treated in a process called cyclodehydration to form the final PBO structure. researchgate.netnasa.gov

A significant advancement in PBO synthesis is the thermal rearrangement (TR) process. In this method, an ortho-hydroxypolyimide (o-HPI) precursor is synthesized from monomers like 3,3′-dihydroxy-4,4′-diamino-biphenyl and a dianhydride. researchgate.net This polyimide is then heated to high temperatures, causing it to rearrange into a PBO structure. bohrium.comacs.org This TR process can enhance properties like gas permeability, making the resulting PBO membranes promising for gas separation applications, such as CO2 capture. researchgate.netbohrium.com

Table 2: Properties of Thermally Rearranged Polybenzoxazole (TR-PBO)

| Precursor Polymer | Thermal Treatment | CO2 Permeability (Barrer) | CO2/CH4 Selectivity |

| Ac-6FDA-DAP Polyimide | Pre-TR | 30.1 | 36.7 |

| Ac-6FDA-DAP Polyimide | TR at 400 °C | 613 | 33.5 |

Source: bohrium.com

Materials with Enhanced Antioxidant Characteristics

Hydroxylated biphenyls, a class to which this compound belongs, are recognized for their antioxidant properties. nih.govarchivesofmedicalscience.com Their ability to scavenge free radicals stems from the presence of phenolic hydroxyl (-OH) groups. nih.gov The antioxidant activity is influenced by the number and position of these hydroxyl groups on the biphenyl rings. nih.govarchivesofmedicalscience.com

Studies have shown that the antioxidant efficacy of hydroxylated biphenyls can be superior to their corresponding single-ring phenol (B47542) monomers. nih.gov The arrangement of functional groups is critical; for example, an ortho-methoxy group can increase the antioxidant potential by stabilizing the phenoxyl radical that forms after hydrogen donation. nih.gov Conversely, intramolecular hydrogen bonding between two hydroxyl groups can sometimes decrease antioxidant reactivity. nih.gov Aromatic hydroxyamine derivatives, which contain both a hydroxyl group and an amino group on adjacent positions of an aromatic ring, have been developed as novel antioxidants, exhibiting excellent oxidation-inhibiting properties due to the interaction between the two functional groups. epo.org

Functional Materials for Sensing and Imaging

The unique electronic and structural properties of biphenyl derivatives enable their use in the creation of functional materials designed for the specific detection of molecules, forming the basis of advanced sensors.

Biosensors and Nanosensors

Biphenyl derivatives are central to the development of highly specific biosensors. A notable example is the use of the transcriptional regulator HbpR (Hydroxybiphenyl Regulator) from Pseudomonas azelaica in whole-cell biosensors. acs.orgigem.org This protein naturally regulates the degradation pathway of 2-hydroxybiphenyl. acs.org

Researchers have engineered E. coli-based biosensors that incorporate the HbpR protein. These biosensors are specifically designed to detect hydroxylated biphenyls. acs.orgbiorxiv.org A recent innovation involves a dual-component system for detecting polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. In this system, the sensor first uses enzymes (bphA/B) to convert the target PCBs into their hydroxylated counterparts (OH-PCBs). These OH-PCBs then act as high-affinity inducers for a variant of the HbpR protein (HbpRCBP6), triggering a detectable signal, such as fluorescence. biorxiv.org This approach significantly enhances the sensitivity and expands the range of detectable PCB congeners, demonstrating the utility of the biphenyl scaffold in designing advanced environmental monitoring tools. biorxiv.org

Optoelectronic Devices

The rigid and conjugated structure of the biphenyl unit makes it a foundational element in the design of advanced materials for optoelectronic devices. The specific functionalization of the biphenyl scaffold, such as in this compound, provides a versatile monomer for creating high-performance polymers with tailored electronic and physical properties. This compound, also known as 4-(4-aminophenyl)phenol, possesses both an amino (-NH₂) and a hydroxyl (-OH) group, enabling it to be incorporated into polymer chains, such as polyamides and polyimides, through polycondensation reactions. solubilityofthings.comnih.govnih.gov These polymers are explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic technologies due to their potential for high thermal stability, good solubility, and favorable electro-optical characteristics. solubilityofthings.comsciensage.info

The integration of such monomers can influence key properties of the resulting materials, including their solubility in organic solvents, glass transition temperatures (Tg), and thermal stability, which are critical for the fabrication and longevity of electronic devices. ntu.edu.twnih.govsemanticscholar.org For instance, aromatic polyamides are known for their excellent thermal and mechanical properties, but often suffer from poor processability. ntu.edu.twcsic.es Introducing specific structural modifications, like those offered by the biphenyl moiety in this compound, can disrupt chain packing, enhance solubility, and render the polymers suitable for solution-based processing techniques used in device manufacturing. ntu.edu.twnih.gov

Research into polymers derived from structurally related aromatic diamines and dicarboxylic acids has demonstrated the creation of materials with high thermal stability, with decomposition temperatures often exceeding 450-550 °C, and high glass-transition temperatures (210–300 °C). nih.govuri.edu These characteristics are essential for materials used in optoelectronic devices, which must withstand heat generated during operation.

The electronic properties of polymers are central to their function in optoelectronic devices. The amino group in this compound can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. These energy levels are critical for efficient charge injection and transport in devices like OLEDs. While specific data for polymers derived directly from this compound is limited in readily available literature, studies on analogous aromatic polyamides and other polymers containing triphenylamine (B166846) or carbazole (B46965) units provide insight into the expected performance. These materials are often investigated as hole transport layers (HTLs) or as host materials for phosphorescent emitters in OLEDs. ntu.edu.tw

The fluorescence properties of biphenyl derivatives are also of significant interest. Studies have shown that hydroxy- and amino-substituted biphenyls can be highly fluorescent. nih.gov The incorporation of such fluorescent units into a polymer backbone is a strategy for developing light-emitting polymers for OLEDs. sciensage.infomdpi.comacs.org The emission color and efficiency can be tuned by modifying the chemical structure of the polymer. researchgate.net For example, polymers incorporating fluorescent chromophores can exhibit strong emission in solution and in solid-state thin films, which is a prerequisite for their use as the emissive layer in an OLED. mdpi.com

The tables below summarize the properties of representative aromatic polyamides synthesized from various aromatic diamines and dicarboxylic acids, which serve as a proxy for the potential characteristics of polymers derived from this compound.

Table 1: Thermal Properties of Aromatic Polyamides Derived from 4,4ʹ-bis(4-carboxymethylene)biphenyl nih.gov

| Aromatic Diamine Used | Inherent Viscosity (dL/g)¹ | Glass Transition Temp. (T_g) (°C) | 10% Weight Loss Temp. (T_d¹⁰) (°C, in N₂) | Char Yield at 700°C (%) |

| 4,4'-Oxydianiline | 0.84 | 243 | 684 | 60 |

| 4,4'-Sulfonyldianiline | 0.52 | 261 | 620 | 54 |

| 4,4'-Methylenebis(2-methylaniline) | 0.96 | 210 | 710 | 65 |

| 1,4-Bis(4-aminophenoxy)benzene | 0.76 | 225 | 695 | 62 |

¹ Measured in NMP at 30°C.

Table 2: Solubility of Aromatic Polyamides Derived from 4,4ʹ-bis(4-carboxymethylene)biphenyl nih.gov

| Aromatic Diamine Used | NMP | DMAc | DMF | DMSO | Pyridine | THF |

| 4,4'-Oxydianiline | ++ | ++ | ++ | ++ | + | - |

| 4,4'-Sulfonyldianiline | ++ | ++ | ++ | ++ | + | - |

| 4,4'-Methylenebis(2-methylaniline) | ++ | ++ | ++ | ++ | + | - |

| 1,4-Bis(4-aminophenoxy)benzene | ++ | ++ | ++ | ++ | + | - |

Key: ++ = Soluble at room temperature; + = Soluble on heating; - = Insoluble.

Biological Interactions and Pharmacological Relevance of Biphenyl Derivatives Excluding Dosage/administration

General Biological Activities of Biphenyl (B1667301) Derivatives

The biphenyl structure is a privileged scaffold in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a broad spectrum of biological activities. researchgate.net Researchers have extensively synthesized and evaluated biphenyl derivatives, revealing their potential to act against numerous diseases and disorders. cnr.itunimi.it

Biphenyl derivatives, particularly hydroxylated biphenyls, are recognized for their antioxidant capabilities. nih.gov Phenolic compounds, including those with a biphenyl structure, can act as radical scavengers, neutralizing harmful free radicals and reducing oxidative stress, which is implicated in many chronic diseases. nih.govmdpi.com The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it. mdpi.com The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, on the phenyl rings can enhance the antioxidant potential. mdpi.com

Studies on natural phenols and their synthesized hydroxylated biphenyl derivatives have shown that dimerization into a biphenyl structure can lead to compounds that counteract oxidative stress more effectively than their monomeric precursors. nih.gov For example, Magnolol, a naturally occurring hydroxylated biphenyl, is a known radical scavenger, and its antioxidant strength is attributed to its two phenolic groups. nih.gov Protecting these hydroxyl groups via methylation reduces the compound's reactivity against free radicals, highlighting the importance of the free phenolic groups for this activity. nih.gov

Many biphenyl derivatives have demonstrated significant anti-inflammatory properties. researchgate.net Inflammation is a key factor in numerous diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. nih.govnih.gov Some biphenyl-containing drugs, such as Fenbufen and Flurbiprofen, are established non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action of certain bioactive compounds is linked to their ability to suppress pro-inflammatory cytokines and inhibit key signaling pathways involved in the immune response. nih.gov

Research on dimethyl dimethoxy biphenyl dicarboxylate (DDB) has shown its potential to inhibit inflammation in experimental models. mdpi.com Similarly, a study on a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives identified a compound that effectively reduced carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov These findings suggest that the biphenyl scaffold can be a valuable template for designing novel anti-inflammatory agents. mdpi.comnih.gov

The potential of biphenyl derivatives to protect neuronal cells from damage is an area of active research. Neurodegenerative diseases are often associated with oxidative stress, making antioxidants potential neuroprotective agents. frontiersin.org Some biphenyl nitrones have been shown to possess better neuroprotective and antioxidant properties than the well-known antioxidant α-phenyl-N-tert-butylnitrone (PBN) in in-vitro ischemia models. researchgate.net

Furthermore, diphenyl diselenide, a biphenyl-related compound, has been shown to protect motor neurons by inhibiting microglia-mediated neuroinflammation, suggesting a potential therapeutic application for conditions like amyotrophic lateral sclerosis (ALS). nih.gov Studies on phenylenediamine derivatives have also revealed neuroprotective effects against oxidative glutamate (B1630785) toxicity at nanomolar concentrations, independent of their direct antioxidant activity at higher concentrations. frontiersin.org

The biphenyl scaffold is a key feature in many compounds with anti-proliferative and anticancer activities. researchgate.netcnr.it These derivatives can inhibit the growth of cancer cells through various mechanisms, including inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.com

For instance, two hydroxylated biphenyl compounds, structurally related to curcumin, demonstrated significant antiproliferative activity against malignant melanoma cells, with IC50 values in the low micromolar range. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.com Another study synthesized a series of biphenyl carboxylic acids that showed potent in-vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The data below highlights the efficacy of selected biphenyl derivatives against cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 μM | mdpi.com |

| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 μM | mdpi.com |

| Biphenyl Carboxylic Acid 3j | MCF-7 (Breast) | 9.92 ± 0.97 µM | nih.gov |

| Biphenyl Carboxylic Acid 3j | MDA-MB-231 (Breast) | 9.54 ± 0.85 µM | nih.gov |

| Biphenyl Carboxylic Acid 3a | MCF-7 (Breast) | 10.14 ± 2.05 µM | nih.gov |

| Biphenyl Carboxylic Acid 3a | MDA-MB-231 (Breast) | 10.78 ± 2.58 µM | nih.gov |

Biphenyl derivatives have been identified as possessing a broad spectrum of antimicrobial and antifungal activities. researchgate.net The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel structures and mechanisms. researchgate.net

A study focusing on biphenyl and dibenzofuran (B1670420) derivatives found that several compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. researchgate.net For example, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed a minimum inhibitory concentration (MIC) as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Structure-activity relationship studies indicated that having a strong electron-withdrawing group on one ring and hydroxyl groups on the other was beneficial for antibacterial activity.

In the realm of antifungal agents, biphenyl imidazole (B134444) derivatives have shown excellent activity against Candida albicans and Cryptococcus neoformans, with some compounds having MIC values as low as 0.03125 μg/mL. The following table summarizes the antimicrobial activity of selected biphenyl derivatives.

| Compound | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | 3.13 μg/mL | researchgate.net |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | MRSA | 3.13 μg/mL | |

| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MDR E. faecalis | 6.25 μg/mL | |

| Biphenyl Imidazole 12g | Candida albicans | 0.03125–2 μg/mL | |

| Biphenyl Imidazole 19b | Cryptococcus neoformans | 0.03125–2 μg/mL |

The biphenyl structure is also integral to drugs targeting cardiovascular and central nervous system disorders. researchgate.net For example, Valsartan is a widely used antihypertensive drug that features a biphenyl scaffold.

In terms of antihyperlipidemic activity, which involves lowering elevated lipid levels in the blood, dimethyl dimethoxy biphenyl dicarboxylate (DDB) has been shown to decrease cholesterol and triglyceride content in animal models. mdpi.com The development of new antihyperlipidemic drugs is crucial, as many existing medications can have undesirable side effects. mdpi.com There is also ongoing research into biphenyl derivatives for anticonvulsant properties, although this area is less extensively documented in the provided sources compared to other activities.

Cholinesterase and Antimalaria Inhibition

No specific studies detailing the cholinesterase inhibition or antimalarial activity of 4-Amino-4'-hydroxybiphenyl were identified. Research in these areas typically focuses on the 4-aminoquinoline (B48711) scaffold, which is structurally distinct from the biphenyl core of the requested compound nih.govnih.govhilarispublisher.com. While cholinesterase inhibitors are a well-established class of compounds for treating conditions like Alzheimer's disease, there is no evidence in the reviewed literature to suggest that this compound has been investigated for this activity wikipedia.org.

Specific Biological Targets and Mechanisms of Action

Interaction with Enzymes and Receptors

Beyond the specific targets mentioned in the subsequent sections, no general studies on the broader interaction of this compound with other enzymes or receptors were found. The PubChem database provides basic chemical and physical properties for the compound but does not list specific biological activities or documented enzyme interactions nih.govuni.lu.

PD-1/PD-L1 Inhibition for Cancer Immunotherapy

The development of small-molecule inhibitors targeting the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction is an active area of cancer immunotherapy research nih.gov. Biphenyl and biphenyl-containing compounds have been identified as a promising class of inhibitors nih.govnih.gov. These molecules are thought to work by binding to PD-L1 and inducing its dimerization, which prevents its interaction with the PD-1 receptor on T-cells nih.gov.

However, the scientific literature on specific biphenyl inhibitors, such as those developed by Bristol Myers Squibb (e.g., BMS-202 and BMS-1166), does not mention this compound as an active compound in this class frontiersin.orgnih.gov. The existing research focuses on more complex, often asymmetrical, biphenyl derivatives nih.govnih.gov.

Without specific studies on this compound as a PD-1/PD-L1 inhibitor, no structure-activity relationship data can be provided for this specific compound.

Similarly, no binding mechanism analysis, such as X-ray crystallography or molecular docking studies, involving this compound and the PD-L1 protein is available in the reviewed literature.

EGFR Tyrosine Kinase Allosteric Inhibition

Allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a therapeutic strategy to overcome resistance to traditional ATP-competitive inhibitors researchgate.netnih.gov. Research has explored biphenyl-containing derivatives as potential allosteric inhibitors. For instance, a series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives were synthesized and evaluated, with some compounds showing promise researchgate.net. However, these are structurally distinct from this compound, and there is no direct evidence to suggest the specified compound has been investigated as an EGFR allosteric inhibitor.

Induction of Apoptotic Pathways

Cell Cycle Arrest

The ability of biphenyl derivatives to induce cell cycle arrest is a significant area of interest in cancer research. Although specific data for this compound is not currently available, related compounds have demonstrated the ability to halt cell cycle progression at various phases. For example, some novel quinazolinone derivatives can impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg Similarly, cinobufagin, a bufadienolide steroid, has been shown to induce cell cycle arrest at the G2/M phase in malignant melanoma cells. frontiersin.org Another study on cynaroside, a flavonoid, demonstrated its ability to induce G1/S-phase arrest in colorectal cancer cells. mdpi.com These examples highlight the potential for molecules with a biphenyl-like structure to interfere with the cell cycle, a key mechanism for controlling cell proliferation. The specific effects of this compound on the cell cycle remain to be elucidated.

Hsp90 C-terminal Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer development. Inhibition of Hsp90, particularly at its C-terminus, has emerged as a promising strategy for cancer therapy. Biphenyl derivatives have been identified as a novel class of Hsp90 C-terminal inhibitors. These compounds are designed to mimic the binding of the natural product novobiocin (B609625) to the C-terminal ATP binding site of Hsp90.

Structure-activity relationship (SAR) studies have revealed that the biphenyl scaffold is a crucial element for potent Hsp90 C-terminal inhibition. Modifications to this scaffold have led to the development of derivatives with significant anti-proliferative activity in cancer cell lines. For example, the introduction of a benzamide (B126) group on biaryl novologues has been shown to yield compounds with activity against breast cancer cell lines. Further exploration of the central phenyl ring of the biphenyl moiety has led to compounds with enhanced anti-proliferation activity. wikipedia.org

The general structure of these biphenyl-based Hsp90 C-terminal inhibitors often consists of a central biphenyl core with various substituents that can be modified to optimize potency and selectivity.

Table 1: Examples of Biphenyl Derivatives as Hsp90 C-terminal Inhibitors

| Compound Class | Key Structural Features | Observed Activity |

|---|---|---|

| Novobiocin Analogues | Biphenyl core replacing the coumarin (B35378) ring of novobiocin. | Inhibition of cancer cell proliferation at nanomolar concentrations. |

| Ring-Constrained Analogues | Modifications to the central ring of the biphenyl scaffold. | Increased biological activity, particularly with hydrogen bond donors. |

DNA Binding Interactions

4-Aminobiphenyl (B23562) (4-ABP) and its metabolites are known to interact with DNA, a mechanism that is central to their carcinogenic effects. The metabolic activation of 4-ABP, often through N-hydroxylation to form N-hydroxy-4-aminobiphenyl, leads to the formation of reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. wikipedia.orgoup.com These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. oup.com

Research has shown that metabolically activated 4-ABP derivatives can interact with DNA to form adducts that are linked to bladder carcinogenesis in both experimental animals and humans. oup.com The primary DNA adduct formed is N-(2′-deoxyguanosin-8-yl)-4-ABP. oup.com Studies have mapped the binding spectrum of N-hydroxy-4-aminobiphenyl in the human p53 gene, a critical tumor suppressor gene. These studies found preferential binding to specific codons that are known mutational hotspots in bladder cancer. oup.com

Structure-Activity Relationship (SAR) Studies of Biphenyl Derivatives

Influence of Substituent Patterns on Activity

The pattern of substitution on the biphenyl rings plays a critical role in determining the biological activity of these compounds. The presence, type, and location of functional groups can dramatically alter a molecule's interaction with its biological target.

For instance, in the context of antioxidant activity, it has been observed that biphenyl-2,6-diethanone derivatives containing hydroxyl, amine, and methoxy groups exhibit significant free radical scavenging activity. ijsdr.org The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can influence the molecule's ability to stabilize free radicals.

In the case of antibacterial activity, the position of certain substituents has been shown to be important. For example, with some biphenyls, a 3,3-dimethylallyl chain positioned para to a hydroxyl group, or cyclized with it, resulted in stronger antibacterial activity compared to when it was at the ortho-position. frontiersin.org This highlights the importance of the spatial arrangement of substituents for effective interaction with bacterial targets.

The introduction of specific functional groups is often necessary to impart biological activity to the otherwise relatively inert biphenyl core. arabjchem.org

Role of Hydrophobicity

Hydrophobicity is a key physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of drug molecules, as well as their interaction with biological targets. For biphenyl derivatives, modulating hydrophobicity is a common strategy in drug design.

In the context of antimicrobial activity, a strong connection between net hydrophobicity and antimicrobial efficacy has been proposed. This is attributed to the hydrophobic interactions between the compound and the target cell membrane. mdpi.com Therefore, the hydrophobic nature of the biphenyl scaffold itself, and how it is modified by various substituents, is a critical determinant of the biological profile of these derivatives.

Impact of Prenyl Groups

The addition of prenyl groups—isoprenoid chains—to a core molecule is a significant modification in medicinal chemistry that can substantially alter its biological activity. Prenylation typically increases the lipophilicity of a compound. nih.gov This enhanced lipophilicity can improve the molecule's ability to interact with and penetrate biological membranes, which may lead to increased intracellular activity. nih.gov

Research on other classes of phenolic compounds, such as flavonoids, has demonstrated that prenylation enhances a wide range of biological activities. nih.gov The modification can lead to improved membrane permeability and better targeting of cellular components. nih.gov While this is a widely recognized principle for modifying bioactive molecules, specific studies detailing the synthesis and biological activity of prenylated derivatives of this compound are not extensively documented in publicly available research. The theoretical impact of such a modification would be an enhancement of its lipophilic character, potentially altering its pharmacological profile.

Table 1: General Effects of Prenylation on Bioactive Molecules

| Feature | Impact of Prenylation | Rationale |

|---|---|---|

| Lipophilicity | Increases | Addition of a hydrophobic isoprenoid chain. |

| Membrane Permeability | Generally Increases | Enhanced ability to cross lipid bilayers of cell membranes. nih.gov |

| Biological Activity | Often Enhanced | Improved interaction with molecular targets and cellular uptake. nih.gov |

| Bioavailability | Can be altered | May affect absorption and tissue distribution. |

Bioavailability and Pharmacokinetic Considerations

The bioavailability and pharmacokinetic profile of a compound are critical determinants of its therapeutic potential. These properties describe the journey of a drug through the body, including its absorption, distribution, metabolism, and excretion (ADME). For a biphenyl derivative like this compound, these factors would govern its concentration and persistence at a target site.

Effective penetration into solid tumors is a major challenge in cancer therapy. The dense tumor microenvironment can limit the access of therapeutic agents to cancer cells. Small-molecule drugs generally exhibit superior tumor penetration compared to larger biologics like monoclonal antibodies. nih.govnih.govmdpi.comfrontiersin.org This advantage is attributed to their low molecular weight, which facilitates diffusion through the dense extracellular matrix of the tumor. mdpi.comascopubs.org

Biphenyl derivatives are being explored as small-molecule inhibitors in cancer immunotherapy, for instance, by targeting the PD-1/PD-L1 interaction. nih.govascopubs.org A key theoretical advantage of these small molecules is their potential for better tissue and tumor penetration compared to antibody-based therapies. nih.govascopubs.org While there is no specific data on the tumor penetration of this compound, its status as a small molecule suggests it would likely have better diffusional properties than large protein-based drugs.

Table 2: Comparison of Tumor Penetration Characteristics

| Feature | Small Molecules (e.g., Biphenyl Derivatives) | Monoclonal Antibodies |

|---|---|---|

| Molecular Weight | Low | High |

| Tumor Penetration | Generally Higher / Deeper | Often Limited / Perivascular nih.govnih.gov |

| Mechanism of Entry | Primarily diffusion | Primarily convection through leaky vasculature |

| Distribution | More uniform | Heterogeneous |

| Oral Bioavailability | Possible | Not possible |

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. Low metabolic stability can lead to rapid clearance from the body and reduced therapeutic efficacy. A common strategy in medicinal chemistry to improve metabolic stability is to introduce chemical groups that are resistant to enzymatic degradation.

Environmental and Toxicological Considerations of Biphenyl Derivatives Excluding Basic Compound Identification Data

Environmental Fate and Degradation

The environmental persistence and transformation of biphenyl (B1667301) derivatives are dictated by their susceptibility to microbial and photochemical processes.

While specific studies detailing the microbial degradation of 4-Amino-4'-hydroxybiphenyl are not extensively documented, the breakdown of related aromatic amines and biphenyl compounds by microorganisms has been well-characterized and provides a predictive framework. The initial step in the aerobic degradation of aromatic compounds typically involves enzymatic action by dioxygenases, which hydroxylate the aromatic ring to form dihydrodiol intermediates. frontiersin.org These intermediates are then dehydrogenated to form catechols, which undergo ring cleavage through either ortho- or meta-fission pathways, eventually leading to intermediates of central metabolism. frontiersin.org

For chlorinated biphenyls, bacterial strains have been shown to degrade them via a pathway that proceeds by hydroxylation at the 2,3-position, followed by meta-1,2 fission. nih.gov Similarly, the degradation of other complex biphenyls, such as brominated biphenyls, can occur through a sequential anaerobic-aerobic process, where initial reductive dehalogenation is a key step. nih.gov Given its structure, it is plausible that microbial consortia in soil and water could degrade this compound by first attacking one of the phenyl rings, likely through a dioxygenase-mediated mechanism, leading to ring opening and eventual mineralization.

The degradation of chemical compounds in aquatic systems under the influence of sunlight is a critical environmental process. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photo-oxidation, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.gov Phenolic compounds and other aromatic hydrocarbons are known to be susceptible to photodegradation. mdpi.comresearchgate.net

Studies on hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in ice and water have shown that they undergo photodegradation following pseudo-first-order kinetics, with pathways involving photoinduced hydroxylation. researchgate.netnih.gov The presence of substances like hydrogen peroxide can accelerate this process by generating highly reactive hydroxyl radicals upon UV irradiation. nih.gov Although specific kinetic data for this compound is limited, its phenolic structure suggests a susceptibility to similar aqueous photodegradation pathways, contributing to its transformation in sunlit surface waters.

Detailed monitoring data on the specific occurrence of this compound in soil, water, and sediment are not widely available in the scientific literature. However, its parent compound, 4-aminobiphenyl (B23562), is a known environmental contaminant. who.int Major sources of 4-aminobiphenyl in the environment include cigarette smoke, emissions from certain industrial processes, and its formation as a degradation product of benzidine-based dyes. who.intnih.gov The presence of 4-aminobiphenyl in the environment suggests that its hydroxylated derivatives, such as this compound, could potentially be formed as metabolic or degradation intermediates.

Genotoxicity and Mutagenicity Studies

The potential for this compound to cause genetic damage has been investigated through a series of standardized toxicological assays.

The genotoxicity of this compound has been evaluated as part of a broader study on 4-aminobiphenyl derivatives. umich.edu

In Vitro Assays: The mutagenicity of the compound was assessed using the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation by an S9 fraction from rat liver. umich.edu Aromatic amines often require metabolic activation to become mutagenic, and this was observed for the 4-aminobiphenyl series. nih.govumich.edu

In Vivo Assays: To complement the in vitro data, the compound was tested for its ability to induce chromosomal aberrations in the bone marrow cells of mice. umich.edu This in vivo assay provides information on the genotoxic effects of the compound and its metabolites within a whole organism. umich.edunih.gov

| Compound | Assay Type | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|---|

| This compound | Mutagenicity (Ames Test) | S. typhimurium TA98 | With S9 | Mutagenic |

| This compound | Mutagenicity (Ames Test) | S. typhimurium TA100 | With S9 | Mutagenic |

| This compound | Genotoxicity | Mouse Bone Marrow Chromosomal Aberration | N/A (In Vivo) | Genotoxic |

| 4-Aminobiphenyl (Parent Compound) | Mutagenicity (Ames Test) | S. typhimurium TA98 | With S9 | Mutagenic |

| 4-Amino-4'-nitrobiphenyl | Mutagenicity (Ames Test) | S. typhimurium TA98 | With S9 | Highly Mutagenic |

Structure-activity relationship (SAR) studies have been conducted to understand how the chemical properties of substituents on the biphenyl structure influence genotoxicity. umich.edunih.gov For the series of 4-amino-4'-substituted biphenyls, researchers investigated the correlation between their mutagenic activity and two key physicochemical parameters: electronic effects and hydrophobicity. nih.gov

Electronic effects were quantified using Hammett σ+ (sigma-plus) values, which describe the electron-donating or electron-withdrawing nature of a substituent. libretexts.org Hydrophobicity was determined by the partition coefficient of the compounds. nih.gov

| 4'-Substituent | Hammett σ+ Value (Approximate Nature) | Hydrophobicity Effect | Observed Mutagenicity Trend |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Moderate | Increases Mutagenicity |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Increases | Moderate Mutagenicity |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline Mutagenicity |

| -OH (Hydroxy) | Strongly Electron-Donating | Decreases | Correlates with combined parameters |

| -NH₂ (Amino) | Very Strongly Electron-Donating | Decreases | Correlates with combined parameters |

Mechanisms of DNA Binding and Adduct Formation

The genotoxicity of biphenyl derivatives, particularly aminobiphenyls, is a significant area of toxicological research. While direct studies detailing the DNA binding and adduct formation of this compound are not extensively available, the mechanisms can be inferred from closely related compounds like 4-aminobiphenyl (4-ABP). The primary mechanism of DNA damage by these compounds is not necessarily direct covalent binding of the parent molecule, but rather metabolic activation leading to reactive intermediates that can interact with DNA.